3-[(3-Chloro-phenyl)-(2-methanesulfonyloxy-ethoxy)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 3-[(3-Chloro-phenyl)-(2-methanesulfonyloxy-ethoxy)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC15864218
InChI: InChI=1S/C20H30ClNO6S/c1-20(2,3)28-19(23)22-10-6-8-16(14-22)18(15-7-5-9-17(21)13-15)26-11-12-27-29(4,24)25/h5,7,9,13,16,18H,6,8,10-12,14H2,1-4H3
SMILES:
Molecular Formula: C20H30ClNO6S
Molecular Weight: 448.0 g/mol

3-[(3-Chloro-phenyl)-(2-methanesulfonyloxy-ethoxy)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC15864218

Molecular Formula: C20H30ClNO6S

Molecular Weight: 448.0 g/mol

* For research use only. Not for human or veterinary use.

3-[(3-Chloro-phenyl)-(2-methanesulfonyloxy-ethoxy)-methyl]-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C20H30ClNO6S
Molecular Weight 448.0 g/mol
IUPAC Name tert-butyl 3-[(3-chlorophenyl)-(2-methylsulfonyloxyethoxy)methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C20H30ClNO6S/c1-20(2,3)28-19(23)22-10-6-8-16(14-22)18(15-7-5-9-17(21)13-15)26-11-12-27-29(4,24)25/h5,7,9,13,16,18H,6,8,10-12,14H2,1-4H3
Standard InChI Key ZMTJLEIJKMAMOU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)C(C2=CC(=CC=C2)Cl)OCCOS(=O)(=O)C

Introduction

Chemical Structure and Functional Group Analysis

Core Structural Components

The compound’s architecture features three primary components:

  • Piperidine Ring: A six-membered nitrogen-containing heterocycle that serves as a central scaffold. The piperidine ring is substituted at the 3-position with a bulky functional group, influencing its conformational flexibility and reactivity .

  • Tert-Butyl Ester Group: Positioned at the 1-position of the piperidine ring, this group acts as a protective moiety for carboxylic acids, enhancing the compound’s stability during synthetic modifications .

  • Methanesulfonyloxy-Ethoxy-Chlorophenyl Branch: A branched substituent at the 3-position of the piperidine ring, comprising a chlorinated aromatic ring (3-chlorophenyl), an ethoxy linker, and a methanesulfonyloxy (MsO\text{MsO}) group. This segment contributes to the compound’s steric bulk and electrophilic reactivity.

The stereochemistry of the molecule is defined by the chiral centers at the 3-position of the piperidine ring and the methoxy-carbonyl group, as indicated by its InChIKey ZMTJLEIJKMAMOU-UHFFFAOYSA-N .

Synthesis and Reaction Pathways

Key Synthetic Steps

The synthesis of this compound typically follows a multi-step protocol, as outlined in patent literature and synthetic methodologies :

  • Formation of the Piperidine Core:

    • Starting from piperidine derivatives, protection of the amine group with a tert-butyloxycarbonyl (Boc) group ensures regioselectivity in subsequent reactions .

    • Example reaction:

      Piperidine+(Boc)2OBasetert-Butyl piperidine-1-carboxylate\text{Piperidine} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{tert-Butyl piperidine-1-carboxylate}
  • Introduction of the Chlorophenyl-Methanesulfonyloxy Branch:

    • A Mitsunobu reaction or nucleophilic substitution couples the chlorophenyl-ethoxy-methanesulfonyloxy group to the piperidine ring. Triethylamine in dichloromethane at 0C0^\circ\text{C} facilitates this step .

    • Example conditions:

      Piperidine intermediate+3-chlorophenyl-methanesulfonyloxy ethanolCH2Cl2,0CEt3NProduct\text{Piperidine intermediate} + \text{3-chlorophenyl-methanesulfonyloxy ethanol} \xrightarrow[\text{CH}_2\text{Cl}_2, 0^\circ\text{C}]{\text{Et}_3\text{N}} \text{Product}
  • Deprotection and Functionalization:

    • Acidic or basic hydrolysis removes the Boc group, yielding secondary amines for further derivatization .

Optimization and Yield Considerations

  • Reagent Ratios: Stoichiometric excess of methanesulfonyl chloride (1.2–1.5 equivalents) ensures complete conversion of hydroxyl intermediates to sulfonate esters .

  • Temperature Control: Reactions conducted at 0C0^\circ\text{C} minimize side reactions such as ester hydrolysis or epimerization.

  • Purification: Silica gel chromatography (eluent: petroleum ether/ethyl acetate) achieves >98% purity, as reported by suppliers like Acmec .

ParameterValue/ConditionSource
Reaction Temperature0C0^\circ\text{C}
SolventDichloromethane
CatalystTriethylamine
Yield75–90% (estimated)

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s structural complexity and reactive functional groups make it a valuable intermediate for:

  • Peptidomimetics: The piperidine scaffold mimics proline residues in peptides, enabling drug candidates to resist enzymatic degradation.

  • Kinase Inhibitors: Methanesulfonyloxy groups participate in hydrogen bonding with kinase active sites, as seen in analogs targeting tyrosine kinases.

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